molecular formula C12H18INOS B078318 Benzoylthiocholine Iodide CAS No. 10561-14-5

Benzoylthiocholine Iodide

Cat. No.: B078318
CAS No.: 10561-14-5
M. Wt: 351.25 g/mol
InChI Key: PCGVSJGEHWZOBK-UHFFFAOYSA-M
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Description

Benzoylthiocholine Iodide is a biochemical reagent widely used in life science research. It is known for its role as a substrate in cholinesterase activity assays. The compound has the molecular formula C12H18INOS and a molecular weight of 351.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylthiocholine Iodide can be synthesized through the reaction of benzoyl chloride with thiocholine, followed by the addition of iodine to form the iodide salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Benzoylthiocholine Iodide primarily undergoes hydrolysis reactions catalyzed by cholinesterase enzymes. It can also participate in substitution reactions where the iodide ion is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Acetylthiocholine Iodide
  • Butyrylthiocholine Iodide
  • Propionylthiocholine Iodide

Comparison: Benzoylthiocholine Iodide is unique due to its benzoyl group, which provides distinct properties compared to other thiocholine derivatives. It is particularly useful in assays where a stable and specific substrate is required.

Properties

IUPAC Name

2-benzoylsulfanylethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVSJGEHWZOBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553325
Record name 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10561-14-5
Record name 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzoylthiocholine Iodide function as a substrate for cholinesterase enzymes, and what are the downstream effects of this interaction?

A1: this compound serves as a synthetic substrate for cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes catalyze the hydrolysis of choline esters, and in the case of this compound, the enzymatic reaction yields thiocholine and benzoic acid. The thiocholine product can then react with a colorimetric reagent, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), producing a measurable color change. This colorimetric change allows for the quantification of cholinesterase activity in a sample, such as serum. []

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